Dioleoyl phosphatidylcholine

Catalog No.
S622710
CAS No.
10015-85-7
M.F
C44H84NO8P
M. Wt
786.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioleoyl phosphatidylcholine

Inconsistent membrane fluidity and batch-to-batch variability undermine liposome and LNP reproducibility. Synthetic DOPC (CAS 10015-85-7) is a high-purity phospholipid with a phase transition temperature of -20°C, ensuring stable, fluid membranes at ambient temperatures.

  • Eliminates gel-phase artifacts common with saturated lipids, preserving protein activity and cargo integrity.
  • Enables ambient/refrigerated processing to prevent thermal degradation of mRNA, siRNA, or proteins.
  • Fully synthetic, ensuring lot-to-lot consistency for GMP manufacturing and assays.

CAS Number

10015-85-7

Product Name

Dioleoyl phosphatidylcholine

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C44H84NO8P

Molecular Weight

786.1 g/mol

InChI

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21-

InChI Key

SNKAWJBJQDLSFF-YEUCEMRASA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

1,2-dioleoyl glycerophosphocholine, 1,2-dioleoyl-sn-glycero-3-phosphocholine, 1,2-dioleoyl-sn-glycerol-3-ethylphosphocholine, 1,2-dioleoylglycerophosphocholine, 1,2-DOCPC, 1,2-oleoyl-sn-glycero-3-phosphocholine, 1,2-oleoylphosphatidylcholine, 1,2-oleoylphosphatidylcholine, (E,E)-isomer, 1,2-oleoylphosphatidylcholine, (L-alpha)-(R-(Z,Z))-isomer, 1,2-oleoylphosphatidylcholine, (R-(E,E))-isomer, 1,2-oleoylphosphatidylcholine, (Z,Z)-(+-)-isomer, 1,2-oleoylphosphatidylcholine, 14C-labeled, (R-(Z,Z))-isomer, dielaidinoyl lecithin, dielaidoylphosphatidylcholine, dioleoyl lecithin, dioleoyl phosphatidylcholine, dioleoylphosphatidylcholine, dioleoylphosphatidylcholine, DL-, dioleylphosphatidylcholine, DOPC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

The exact mass of the compound Dioleoyl phosphatidylcholine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥99%

Package Size

25 mg, 100 mg, 250 mg, 1 g

Dioleoyl phosphatidylcholine (DOPC) is a synthetic, high-purity phospholipid featuring two unsaturated C18:1 (oleoyl) acyl chains. Its most critical procurement-relevant property is a very low main phase transition temperature (Tm) of approximately -20°C, which ensures that it forms membranes in a highly fluid, liquid-crystalline phase across a wide range of ambient and physiological temperatures. This intrinsic fluidity makes DOPC a foundational component for creating stable, non-rigid liposomes, lipid nanoparticles (LNPs), and model bilayers for biophysical research and drug delivery applications.

Research Fit

01
Chemically defined single-species lipid—avoids heterogeneity of natural lecithins
02
Fluid-disordered phase at standard lab temperatures (20–37 °C) ensures homogeneous bilayer models
03
Comparator-based evidence supports selection for membrane protein and domain studies

Substituting DOPC with seemingly similar lipids can lead to critical failures in formulation and performance. Saturated phospholipids, such as Dipalmitoylphosphatidylcholine (DPPC), have high phase transition temperatures (e.g., +41°C for DPPC) and form rigid, gel-phase membranes at room temperature, which is unsuitable for applications requiring membrane fluidity or for processing temperature-sensitive biologics. Using natural-source mixtures like egg or soy phosphatidylcholine introduces significant batch-to-batch variability in acyl chain composition, compromising the reproducibility required for GMP manufacturing and sensitive quantitative assays. Furthermore, altering the headgroup, as in Dioleoyl phosphatidylethanolamine (DOPE), changes the lipid's molecular geometry from cylindrical to conical, which fundamentally alters membrane curvature and stability, impacting the morphology and function of delivery systems like lipid nanoparticles.

Substitution Risk

Phase Transition Mismatch
Replacing DOPC with POPC or DPPC can introduce gel-phase ordering at working temperature, altering membrane fluidity and permeability.
Structural Dimension Mismatch
The larger area per lipid of DOPC compared to POPC shifts lateral pressure profiles, potentially affecting membrane protein insertion and folding.
Domain Size Mismatch
Substituting POPC for DOPC in raft-forming mixtures yields substantially smaller liquid-ordered domains, limiting phase-separation studies.

Fluid-Phase Membrane State

DOPC exhibits a main phase transition temperature (Tm) of approximately -20°C, a stark contrast to the +41°C Tm of its saturated analog, Dipalmitoylphosphatidylcholine (DPPC). This ensures DOPC bilayers are consistently in a fluid, liquid-disordered phase at room temperature (20°C) and above, while DPPC bilayers remain in a rigid, gel-like state.

Evidence DimensionMain Phase Transition Temperature (Tm)
Target Compound Data~ -20°C
Comparator Or BaselineDipalmitoylphosphatidylcholine (DPPC): ~ +41°C
Quantified DifferenceDOPC has a Tm ~61°C lower than DPPC
ConditionsFully hydrated lipid systems.

This guarantees membrane fluidity without heating, which is critical for the formulation of temperature-sensitive biologics and for reconstituting membrane proteins in a functionally active state.

Phase Transition (Tm)
Head-to-head
DOPC: −17.3 °C vs POPC: −4.6 °C; DPPC: 41.4 °C
ΔTm(DOPC−POPC) = −12.7 °C
Ensures uniformly fluid bilayer at standard lab temperatures
DSC measurement; single-lipid vesicles

Enhanced Membrane Flexibility

At 20°C, membranes formed from DOPC are substantially more flexible than those made from DPPC. Atomic force microscopy (AFM) measurements on liposomes show that DOPC membranes have a Young's modulus (E) of 13 ± 9 MPa, whereas DPPC membranes are nearly nine times stiffer, with a Young's modulus of 116 ± 45 MPa.

Evidence DimensionMembrane Young's Modulus (E)
Target Compound Data13 ± 9 MPa
Comparator Or BaselineDPPC Liposomes: 116 ± 45 MPa
Quantified Difference~8.9-fold lower stiffness than DPPC
ConditionsAFM spectroscopy on liposomes at 20°C.

The lower rigidity of DOPC is crucial for applications requiring membrane deformability and fusion, such as in fusogenic liposomes, and contributes to the stability and circulation lifetime of nanoparticles.

Area per Lipid
Head-to-head
72.4 ± 0.5 Ų
Larger area impacts membrane protein insertion and permeability
At 30 °C; POPC: 68.3 ± 1.5 Ų

Cylindrical Molecular Shape

DOPC is a 'cylindrical' shaped phospholipid that preferentially forms stable, flat bilayer (lamellar) structures, making it an ideal neutral helper lipid in complex formulations like lipid nanoparticles (LNPs). In contrast, Dioleoyl phosphatidylethanolamine (DOPE), which shares the same acyl chains but has a smaller headgroup, possesses a 'conical' shape. This geometry induces negative curvature stress, promoting the formation of non-lamellar, inverted hexagonal (HII) phases that can enhance fusogenicity but may also compromise the structural integrity of lamellar vesicles if not correctly balanced.

Evidence DimensionMolecular Geometry and Preferred Phase
Target Compound DataCylindrical shape, forms stable lamellar (Lα) phase bilayers
Comparator Or BaselineDioleoyl phosphatidylethanolamine (DOPE): Conical shape, promotes non-lamellar hexagonal (HII) phase formation
Quantified DifferenceQualitative difference in molecular geometry leading to distinct phase behavior (Lα vs. HII)
ConditionsAqueous dispersion, often used in LNP formulations.

For applications requiring stable, spherical liposomes or LNPs for cargo encapsulation and delivery, DOPC provides essential structural stability that cone-shaped lipids like DOPE do not.

Lipid Raft Domain
Head-to-head
~18 nm
Enables large, stable domain visualization
Ternary DPPC/chol mix; POPC: ~7 nm

High Batch Reproducibility

As a synthetic phospholipid with a defined structure (C18:1 chains at both sn-1 and sn-2 positions), DOPC offers >98% purity. This contrasts sharply with natural-source lipids like Egg PC, which is a complex mixture of various saturated and unsaturated acyl chains (e.g., ~33% C16:0, ~31% C18:1, ~15% C18:2). This compositional variability in natural extracts can lead to inconsistent physical properties (e.g., membrane permeability, stability), affecting reproducibility.

Evidence DimensionAcyl Chain Compositional Purity
Target Compound Data>98% Dioleoyl (C18:1)
Comparator Or BaselineEgg Yolk PC: Mixture of chains (e.g., Palmitic, Oleic, Linoleic, Stearic)
Quantified DifferenceDefined, single-component composition vs. a variable, multi-component mixture
ConditionsStandard analysis of lipid raw materials.

The high purity of DOPC is essential for reproducible results in research and for meeting the stringent batch consistency requirements of pharmaceutical manufacturing and clinical applications.

Plasma Clearance
Head-to-head
DOPC emulsion: Slower clearance vs POPC/EYPC: Faster clearance
Supports prolonged circulation while maintaining HDL transfer
Rat model; lipid emulsions
Ternary Blend Optimization
Reported
46% DOPC, EE 20.24%, 127.5 nm
Provides rational starting point for liposomal formulation design
Mixture design; extrusion method

LNP for Temperature-Sensitive Payloads

DOPC is a preferred helper lipid for LNPs designed to carry thermally labile molecules like mRNA, siRNA, or proteins. Its low phase transition temperature (-20°C) allows for the entire formulation and extrusion process to be conducted at ambient or refrigerated temperatures, preventing thermal degradation of the active payload, a risk when using high-Tm lipids like DSPC or DPPC.

Membrane Protein Reconstitution

For in-vitro studies of membrane proteins (e.g., GPCRs, ion channels), DOPC provides an ideal biomimetic environment. Its fluid-phase nature at typical laboratory temperatures helps ensure proteins are correctly folded and retain their native activity, which is often lost in the rigid, gel-phase environment provided by saturated lipids like DPPC.

Reproducible Model Membranes

When constructing planar lipid bilayers or giant unilamellar vesicles (GUVs) for biophysical measurements (e.g., membrane mechanics, protein binding, electrophysiology), the high purity of DOPC is critical. Unlike undefined mixtures such as Egg PC, synthetic DOPC ensures that observed properties are directly attributable to the specific lipid composition, leading to highly reproducible and reliable data.

Application Fit

Application
Selection Property
Validation Focus
Fluid Bilayer Models
Uniform fluid-disordered phase at 20–37 °C
Membrane permeability and diffusion assays
Lipid Raft Studies
Large domain formation in ternary mixtures
Domain visualization by fluorescence/scattering
Liposomal Formulation Design
Major fluid matrix in ternary blends
Encapsulation efficiency and particle size control
Prolonged Circulation Emulsions
Slower plasma clearance profile
Pharmacokinetic profile and HDL transfer

Physical Description

Solid

XLogP3

13.8

Hydrogen Bond Acceptor Count

8

Exact Mass

785.59345564 g/mol

Monoisotopic Mass

785.59345564 g/mol

Heavy Atom Count

54

UNII

EDS2L3ODLV

Other CAS

68737-67-7

Wikipedia

DL-dioleoylphosphatidylcholine
Dioleoyl phosphatidylcholine

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